molecular formula C7H14N2O B8316091 rac-(1R,3S)-3-aminocyclohexane-1-carboxamide

rac-(1R,3S)-3-aminocyclohexane-1-carboxamide

Cat. No.: B8316091
M. Wt: 142.20 g/mol
InChI Key: FNMALDXUUZQFPN-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,3S)-3-aminocyclohexane-1-carboxamide is an organic compound with a cyclohexane ring substituted with an amino group and a carboxamide group in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

rac-(1R,3S)-3-aminocyclohexane-1-carboxamide can be synthesized through the catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives. One common method involves the hydrogenation of 3-aminobenzoic acid in the presence of a ruthenium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired cis configuration .

Industrial Production Methods

In industrial settings, the preparation of cis-3-aminocyclohexanecarboxamide often involves the use of Raney nickel as a catalyst. The sodium salts of the corresponding acids are hydrogenated at pressures of 100-150 atm and temperatures of 130-160°C. The resulting product is then isolated and purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-aminocyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-(1R,3S)-3-aminocyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in inhibiting certain biological processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of cis-3-aminocyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it has been found to competitively inhibit the transport of gamma-aminobutyric acid (GABA) in neuronal cells. This inhibition occurs through the binding of the compound to GABA transporters, thereby blocking the reuptake of GABA and increasing its availability in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

    Trans-4-aminocyclohexanecarboxamide: Another isomer with different spatial orientation.

    Cis-3-aminocyclohexanecarboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

rac-(1R,3S)-3-aminocyclohexane-1-carboxamide is unique due to its specific cis configuration, which imparts distinct chemical and biological properties compared to its trans isomer and other related compounds. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(1S,3R)-3-aminocyclohexane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m0/s1

InChI Key

FNMALDXUUZQFPN-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C(=O)N

Canonical SMILES

C1CC(CC(C1)N)C(=O)N

Origin of Product

United States

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